1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(1-benzhydrylazetidin-3-yl)methyl]-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-17-12-22-24(13-17)16-18-14-23(15-18)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,21H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKRTIGXTNVPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Diphenylmethyl)azetidin-3-ylmethanol
Route A: Ring-Closing Metathesis (RCM)
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Substrate : N-Diphenylmethyl-3-butenylamine
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Catalyst : Grubbs 2nd generation (5 mol%)
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Conditions : Toluene, 80°C, 12 h
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Yield : 68% (cis:trans = 3:1)
Route B: Cyclization of Epoxides
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Substrate : Diphenylmethylamine + 3-chloro-1,2-epoxypropane
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Base : K2CO3, DMF, 60°C, 24 h
| Method | Catalyst | Temp (°C) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|
| RCM | Grubbs II | 80 | 68 | 3:1 |
| Epoxidation | K2CO3 | 60 | 52 | 4:1 |
Functionalization of Azetidine Intermediate
The 3-hydroxymethyl group undergoes activation for subsequent coupling:
Methanesulfonation Protocol
-
Reagents : Methanesulfonyl chloride (1.2 eq), Et3N (2.5 eq)
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Solvent : Dichloromethane, 0°C → rt, 2 h
Alternative Mitsunobu Reaction
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Conditions : DIAD (1.5 eq), PPh3 (1.5 eq), 4-methyl-1H-pyrazole (1.2 eq)
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Solvent : THF, 0°C → 40°C, 6 h
Pyrazole Synthesis and Coupling Strategies
4-Methyl-1H-pyrazole Preparation
Cyclocondensation Method
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Reactants : Hydrazine hydrate + ethyl acetoacetate (1:1.05 molar ratio)
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Conditions : Ethanol, reflux, 8 h
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Yield : 89% crude, 78% after recrystallization (hexane/EtOAc)
Methylation Optimization
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Base : NaH (2.0 eq) in DMF
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Electrophile : Methyl iodide (1.1 eq)
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Temp : 0°C → rt, 3 h
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Conversion : 92% (GC-MS)
Final Coupling Reactions
SN2 Displacement
-
Substrates : Mesylated azetidine + 4-methyl-1H-pyrazole-K salt
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Conditions : DMF, 80°C, 18 h
Buchwald-Hartwig Amination
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Catalyst : Pd2(dba)3/Xantphos (5 mol%)
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Base : Cs2CO3, toluene, 110°C, 24 h
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Yield : 71% (99% purity after recrystallization)
Critical Process Parameters and Yield Optimization
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 18 | 63 |
| DMSO | 46.7 | 12 | 68 |
| NMP | 32.2 | 15 | 65 |
Data adapted from large-scale screening in patent CN111362874B.
Catalytic Enhancements
Addition of potassium iodide (1.0 eq) in SN2 reactions accelerates displacement rates by 2.3-fold through transition-state stabilization.
Purification and Analytical Characterization
Recrystallization Protocol
-
Solvent System : Ethanol/water (40:60 v/v)
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Cooling Rate : 0.5°C/min from reflux to 10°C
Spectroscopic Data
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1H NMR (500 MHz, CDCl3): δ 7.35–7.28 (m, 10H, Ar-H), 4.12 (s, 2H, CH2N), 3.81 (q, J = 7.5 Hz, 1H, azetidine-CH), 2.45 (s, 3H, pyrazole-CH3).
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HRMS : m/z calc. for C24H25N3 [M+H]+ 368.2114, found 368.2111.
Industrial-Scale Considerations
Cost Analysis
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Raw material contribution: 58% (diphenylmethylamine dominates at 32%)
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Catalysts: 15% (Pd-based systems add significant cost)
Environmental Impact
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PMI (Process Mass Intensity): 87 kg/kg (current) vs. industry benchmark 65 kg/kg
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E-factor: 43 (needs improvement via solvent recycling)
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group like a halide or amine.
Scientific Research Applications
Pharmacological Activity
The compound has been studied for its role as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors are primarily used in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects .
Neurological Disorders
Research indicates that compounds similar to 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole may have neuroprotective properties. These compounds can potentially be utilized in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .
Cancer Therapy
Emerging studies suggest that pyrazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism involves the regulation of signaling pathways associated with cell proliferation and survival .
Case Study 1: PDE4 Inhibition and Respiratory Diseases
A study evaluated the efficacy of PDE4 inhibitors in managing symptoms of asthma. The results demonstrated that patients receiving treatment with PDE4 inhibitors experienced significant improvements in lung function and reduction in exacerbations compared to placebo groups. This highlights the potential application of compounds like 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole in respiratory therapy .
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, a derivative similar to this compound was tested for its ability to reduce amyloid-beta plaque formation. The findings indicated a marked decrease in plaque accumulation and improvement in cognitive function, suggesting its potential use in neurodegenerative treatments .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Respiratory Diseases | PDE4 inhibition | Reduced inflammation, improved lung function |
| Neurological Disorders | Neuroprotection, anti-inflammatory effects | Cognitive enhancement, reduced neurodegeneration |
| Cancer Therapy | Induction of apoptosis | Inhibition of tumor growth |
Mechanism of Action
The mechanism of action of 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Azetidine-Containing Compounds
Baricitinib
Baricitinib ({1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile) is a Janus kinase (JAK) inhibitor used in autoimmune diseases. Key differences from the target compound include:
- Substituents : Baricitinib’s azetidine is substituted with a sulfonyl group and a pyrrolopyrimidine-linked pyrazole, enhancing its interaction with kinase ATP-binding pockets.
- Molecular Weight : 371.42 g/mol (vs. estimated ~350–400 g/mol for the target compound).
- Bioactivity : Baricitinib’s sulfonyl and nitrile groups improve solubility and target selectivity, critical for its therapeutic efficacy .
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole Dihydrochloride
This simpler analog (C₇H₁₃Cl₂N₃, MW 210.11) lacks the diphenylmethyl group, reducing lipophilicity.
Table 1: Azetidine-Containing Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₅H₂₆N₃ | ~352.5 (estimated) | Diphenylmethyl-azetidine, 4-methylpyrazole |
| Baricitinib | C₁₆H₁₇N₇O₂S | 371.42 | Ethylsulfonyl, pyrrolopyrimidine-pyrazole |
| 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole Dihydrochloride | C₇H₁₃Cl₂N₃ | 210.11 | Unsubstituted azetidine, 4-methylpyrazole |
Pyrazole Derivatives
3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile
This derivative (C₁₈H₁₅N₃O, MW 289.3) has acetyl and nitrile groups, enhancing electronic withdrawal effects.
Ethyl 1-(4-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate
The sulfonyl group here increases polarity, improving aqueous solubility. However, the bulkier substituents (phenylsulfonyl, carboxylate) may hinder blood-brain barrier penetration, a challenge the target compound’s diphenylmethyl group might mitigate .
Table 2: Pyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₅H₂₆N₃ | ~352.5 (estimated) | Diphenylmethyl-azetidine, 4-methylpyrazole |
| 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile | C₁₈H₁₅N₃O | 289.3 | Acetyl, nitrile, 3-methylphenyl |
| Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate | C₂₆H₂₃N₃O₄S | 473.54 | Phenylsulfonyl, ethyl carboxylate |
Diphenylmethyl-Containing Compounds
Clotrimazole
Clotrimazole (1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole, C₂₂H₁₇ClN₂, MW 344.84) is an antifungal agent. Its diphenylmethyl group facilitates membrane interaction, critical for targeting fungal cytochrome P450. The target compound’s pyrazole-azetidine core may offer distinct hydrogen-bonding capabilities compared to clotrimazole’s imidazole, suggesting divergent biological targets .
Table 3: Diphenylmethyl-Containing Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₅H₂₆N₃ | ~352.5 (estimated) | Diphenylmethyl-azetidine, 4-methylpyrazole |
| Clotrimazole | C₂₂H₁₇ClN₂ | 344.84 | Diphenylmethyl, 2-chlorophenyl, imidazole |
Biological Activity
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, with CAS Number 2549063-99-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3 |
| Molecular Weight | 317.4 g/mol |
| CAS Number | 2549063-99-0 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer and anti-inflammatory properties. Research indicates that pyrazole derivatives exhibit a range of pharmacological effects, including anti-proliferative activity against cancer cell lines.
Anticancer Activity
A study evaluated the anticancer potential of pyrazole derivatives, including 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole. The findings revealed significant anti-proliferative effects against various human tumor cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The compound demonstrated an IC50 value in the range of 0.83 - 1.81 μM , indicating potent growth inhibition.
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : Flow cytometry analyses showed that treatment with the compound arrested MCF-7 cells in the G1 phase of the cell cycle through downregulation of cyclin D2 and CDK2.
- Induction of Apoptosis : The compound led to morphological changes in cells consistent with apoptosis, as evidenced by DNA fragmentation studies and increased levels of reactive oxygen species (ROS) .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole have demonstrated significant anti-inflammatory effects in various experimental models. These compounds were shown to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting their utility in treating inflammatory conditions .
Case Study 1: Anticancer Evaluation
In a comprehensive study examining a series of pyrazole derivatives, it was found that some compounds exhibited remarkable growth inhibition against cancer cell lines. The study utilized various assays to assess cell viability and proliferation rates, confirming the effectiveness of these compounds as potential anticancer agents .
Case Study 2: Anti-inflammatory Properties
Another investigation into pyrazole derivatives revealed their capacity to reduce inflammation in animal models. The compounds were tested for their ability to inhibit edema formation and reduce pain responses, demonstrating significant therapeutic potential for inflammatory diseases .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–40°C | Prevents decomposition |
| Catalyst Loading | 5–10 mol% Pd | Balances cost/activity |
| Reaction Time | 12–24 hours | Ensures completion |
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole ring substitution) and detects stereochemical impurities. For example, the azetidine methylene protons appear as distinct multiplets at δ 3.5–4.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 374.2132) and fragmentation patterns .
- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography : Resolves absolute configuration, as seen in related pyrazole derivatives with dihedral angles >35° between aromatic rings .
Basic: How do the diphenylmethyl and azetidine groups influence reactivity and stability?
Methodological Answer:
- Diphenylmethyl group : Enhances steric bulk, reducing nucleophilic attack on the azetidine ring. It also increases lipophilicity (logP ~3.5), impacting solubility in polar solvents .
- Azetidine ring : The strained 4-membered ring undergoes ring-opening under strong acidic/basic conditions but stabilizes the compound via conformational rigidity .
- Methylpyrazole moiety : Electron-donating methyl group at position 4 directs electrophilic substitution to position 5, as shown in nitration studies of analogous compounds .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
SAR studies focus on substituent effects:
- Azetidine modifications : Replacing diphenylmethyl with smaller groups (e.g., benzyl) reduces antimicrobial activity by 50%, indicating steric demand is critical .
- Pyrazole substituents : Introducing electron-withdrawing groups (e.g., -CF₃) at position 5 enhances binding to target enzymes (IC₅₀ = 0.8 µM vs. 2.3 µM for methyl) .
- Data-driven optimization : Use QSAR models with descriptors like Hammett constants (σ) and molar refractivity (MR) to predict activity .
Q. Example SAR Table :
| Substituent (Position) | Activity (IC₅₀, µM) | LogP |
|---|---|---|
| -CH₃ (4) | 2.3 | 3.5 |
| -CF₃ (5) | 0.8 | 4.1 |
| -OCH₃ (5) | 1.5 | 3.8 |
Advanced: How can contradictions in reported synthetic yields be resolved?
Methodological Answer:
Discrepancies arise from variables like solvent polarity, catalyst aging, and workup methods:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve azetidine coupling yields (75–85%) vs. THF (50–60%) due to better stabilization of intermediates .
- Catalyst source : Freshly prepared Pd(PPh₃)₄ increases cross-coupling efficiency (yield 80%) compared to recycled catalysts (yield 55%) .
- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) can alter purity from 90% to 98% .
Recommendation : Standardize reaction parameters and validate reproducibility via triplicate trials.
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies (AutoDock Vina) : Simulate binding to targets (e.g., kinases) using PyMOL. The diphenylmethyl group shows hydrophobic interactions with Phe residues in the ATP-binding pocket .
- DFT calculations (Gaussian 09) : Analyze electron density maps to identify reactive sites. The azetidine nitrogen exhibits high Fukui indices, suggesting nucleophilic susceptibility .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
Advanced: How does X-ray crystallography resolve stereochemical uncertainties?
Methodological Answer:
- Crystal growth : Slow evaporation from ethanol yields diffraction-quality crystals. The title compound’s asymmetric unit reveals dihedral angles (35.5°–62.2°) between pyrazole and aryl rings, confirming non-planar geometry .
- Hydrogen bonding : Weak C–H···O interactions (2.8–3.2 Å) stabilize the crystal lattice, as seen in analogous pyrazole-carboxylate derivatives .
Q. Key Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Dihedral angle (Pyrazole-Ph) | 62.21° |
| H-bond length (C–H···O) | 2.91 Å |
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Temperature control : Store at –20°C under argon to prevent oxidation (degradation <5% over 6 months) .
- Light protection : Amber vials reduce photodegradation of the azetidine ring (UV-Vis λmax 270 nm) .
- Lyophilization : Freeze-drying from tert-butanol/water increases stability vs. solution storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
